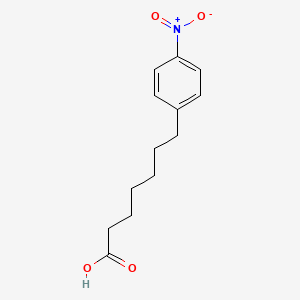

7-(4-Nitrophenyl)heptanoic acid

Vue d'ensemble

Description

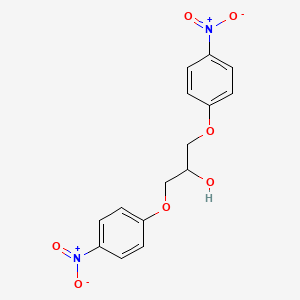

7-(4-Nitrophenyl)heptanoic acid is a chemical compound with the molecular formula C13H17NO4 and a molecular weight of 251.28 . It is primarily used for research and development purposes .

Synthesis Analysis

The synthesis of 7-(4-Nitrophenyl)heptanoic acid involves several stages. In the first stage, 2-(4’-nitro)benzoylcyclohexanone is combined with water and potassium hydroxide and heated under reflux conditions for 1.25 hours . In the second stage, the mixture is treated with hydrogen chloride in water . The resulting compound is then suspended in water containing KOH and heated under reflux until homogeneous .Molecular Structure Analysis

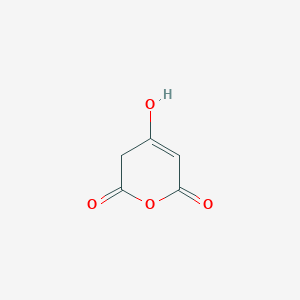

The molecular structure of 7-(4-Nitrophenyl)heptanoic acid consists of a total of 37 bonds, including 19 non-H bonds, 9 multiple bonds, 9 rotatable bonds, 3 double bonds, 6 aromatic bonds, 1 six-membered ring, 1 aliphatic carboxylic acid, 1 aromatic secondary amine, 1 aromatic nitro group, and 1 hydroxyl group .Chemical Reactions Analysis

The catalytic reduction of 4-nitrophenol (4-NP) is a benchmark reaction to assess the activity of nanostructured materials . This reaction is selected due to the ease of monitoring by simple UV–visible spectroscopy and there is no side product .Applications De Recherche Scientifique

Esters Production

Heptanoic acid, which is a component of 7-(4-Nitrophenyl)heptanoic acid, is used to produce esters that serve as artificial flavors and fragrances in the food and cosmetics industries .

Pharmaceutical Intermediates

Heptanoic acid also serves as an intermediate in the production of various chemical compounds in the pharmaceutical industry . It’s possible that 7-(4-Nitrophenyl)heptanoic acid could have similar applications.

Plasticizers Manufacturing

Heptanoic acid is used in the manufacturing of plasticizers, substances added to plastics to increase their flexibility, workability, and longevity . 7-(4-Nitrophenyl)heptanoic acid could potentially be used in a similar manner.

Lubricants Production

In the production of certain lubricants, heptanoic acid is a key ingredient, adding beneficial properties to the end product . Given the structural similarity, 7-(4-Nitrophenyl)heptanoic acid might also be used in this context.

Solvents

Heptanoic acid is used as a solvent in some industrial applications, aiding in the dispersion of one substance within another . It’s plausible that 7-(4-Nitrophenyl)heptanoic acid could be used in a similar way.

Chemical Synthesis

Given its specific structure, 7-(4-Nitrophenyl)heptanoic acid could be used in chemical synthesis as a building block for more complex molecules .

Safety and Hazards

This compound should be handled with care to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes . It is recommended to use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas .

Orientations Futures

The catalytic reduction of 4-nitrophenol (4-NP) by nanostructured materials, including 7-(4-Nitrophenyl)heptanoic acid, is a topic of ongoing research . This reaction is a benchmark for assessing the activity of nanostructured materials, and thousands of researchers have already explored their synthesized efficient catalytic nanostructured materials by performing this reaction .

Propriétés

IUPAC Name |

7-(4-nitrophenyl)heptanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17NO4/c15-13(16)6-4-2-1-3-5-11-7-9-12(10-8-11)14(17)18/h7-10H,1-6H2,(H,15,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DKGPAKSYZIIBBX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CCCCCCC(=O)O)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

251.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Thieno[2,3-d]pyrimidine-6-carbaldehyde](/img/structure/B3329993.png)

![4-Aminothieno[2,3-d]pyrimidine-6-carbaldehyde](/img/structure/B3329997.png)

![8-methyl-7H-pyrrolo[3,2-f]quinazoline-1,3-diamine](/img/structure/B3330029.png)

![n-[5-(Trifluoromethyl)-1,3,4-thiadiazol-2-yl]thiourea](/img/structure/B3330080.png)

![1-(4-Fluorophenyl)-3-azabicyclo[3.1.0]hexane-2,4-dione](/img/structure/B3330104.png)